6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione typically involves the diazotization of an aromatic amine followed by coupling with a pyrimidine derivative. The reaction conditions often include the use of acidic or basic media to facilitate the diazotization and coupling reactions. For example, a solution containing the aromatic amine, sodium nitrite, and hydrochloric acid can be used to generate the diazonium salt, which is then coupled with a pyrimidine derivative in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic media are often used.
Substitution: Nucleophiles such as alkoxides and amines can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the production of colored materials such as textiles and plastics.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of aromatic amines which can interact with DNA and proteins. This interaction can result in the inhibition of cellular processes such as DNA replication and protein synthesis, contributing to its anti-cancer and anti-microbial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxy-5-methylphenylazo)acetanilide: Another azo dye with similar structural features.
6-((2-Amino-4-hydroxy-5-methylphenyl)diazenyl)-3,4-dihydroquinolin-2(1H)-one: A compound with a similar azo group but different heterocyclic scaffold.
Uniqueness
6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of a pyrimidine ring and an azo group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-methylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O3/c1-6-4-2-3-5-7(6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18) |
InChI Key |
KWGOUZVYRDJCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.